molecular formula C14H10Br2O B1622504 2-Bromo-1-(4-bromophenyl)-2-phenylethanone CAS No. 24567-06-4

2-Bromo-1-(4-bromophenyl)-2-phenylethanone

Cat. No.: B1622504
CAS No.: 24567-06-4
M. Wt: 354.04 g/mol
InChI Key: LNLUYUXJMAMFLZ-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-bromophenyl)-2-phenylethanone is an organic compound with the molecular formula C14H10Br2O It is a brominated derivative of acetophenone and is characterized by the presence of two bromine atoms attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(4-bromophenyl)-2-phenylethanone can be synthesized through the bromination of acetophenone derivatives. One common method involves the use of N-bromo succinamide as the brominating agent under microwave irradiation . The reaction typically proceeds as follows:

    Bromination: The acetophenone derivative is treated with N-bromo succinamide in the presence of a suitable solvent, such as dichloromethane, under microwave irradiation.

    Isolation: The resulting product is then isolated and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-bromophenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., ethanol).

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 2-bromo-1-(4-bromophenyl)-2-phenylethanol.

    Oxidation: Formation of 2-bromo-1-(4-bromophenyl)-2-phenylacetic acid.

Scientific Research Applications

2-Bromo-1-(4-bromophenyl)-2-phenylethanone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-bromophenyl)-2-phenylethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the carbonyl group are key functional sites that participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where nucleophiles attack the carbon atoms bearing the bromine atoms. Additionally, the carbonyl group can undergo nucleophilic addition reactions, leading to the formation of alcohols or other derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone
  • 2-Bromo-1-(4-chlorophenyl)-2-phenylethanone
  • 2-Bromo-1-(4-nitrophenyl)-2-phenylethanone

Uniqueness

2-Bromo-1-(4-bromophenyl)-2-phenylethanone is unique due to the presence of two bromine atoms, which confer distinct reactivity and properties compared to its analogs. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution reactions. Additionally, the compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-1-(4-bromophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLUYUXJMAMFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406789
Record name 2-bromo-1-(4-bromophenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24567-06-4
Record name 2-bromo-1-(4-bromophenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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